2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile
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Overview
Description
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile is a chemical compound with the molecular formula C12H7F4N3O and a molecular weight of 285.2 g/mol . It is characterized by the presence of a tetrafluoroethoxy group attached to an aniline moiety, which is further linked to a malononitrile group through a methylene bridge
Preparation Methods
The synthesis of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with malononitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group may enhance its binding affinity to certain proteins or enzymes, influencing their activity . The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile include other fluorinated aniline derivatives and malononitrile-based compounds. These compounds share structural similarities but may differ in their chemical properties and applications . The presence of the tetrafluoroethoxy group in this compound makes it unique, potentially offering distinct advantages in terms of reactivity and stability .
Properties
IUPAC Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N3O/c13-11(14)12(15,16)20-10-3-1-2-9(4-10)19-7-8(5-17)6-18/h1-4,7,11,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDXBNBZUOAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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